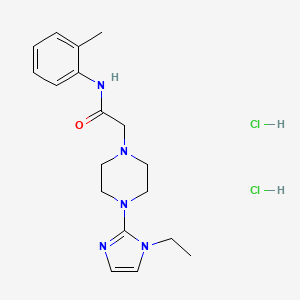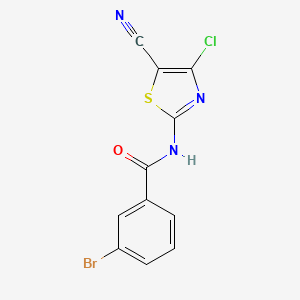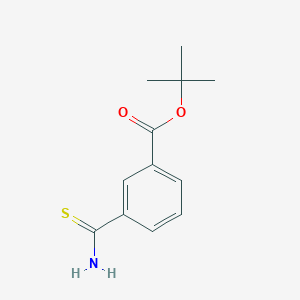
Tert-butyl 3-carbamothioylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-carbamothioylbenzoate, also known as TCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has been shown to possess a range of interesting properties that make it useful for a variety of different research purposes. In
Mechanism of Action
The mechanism of action of Tert-butyl 3-carbamothioylbenzoate is not fully understood, but it is believed to involve the formation of a covalent bond between the carbamothioyl group and a target molecule. This covalent bond can then lead to a range of different biochemical and physiological effects.
Biochemical and Physiological Effects:
Tert-butyl 3-carbamothioylbenzoate has been shown to have a range of different biochemical and physiological effects. One of the most interesting effects is its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to a range of different physiological effects, including changes in neurotransmitter levels and muscle function.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 3-carbamothioylbenzoate is its versatility. This compound can be used in a range of different experiments, including those involving enzyme inhibition, protein modification, and drug discovery. However, there are also some limitations to the use of Tert-butyl 3-carbamothioylbenzoate in lab experiments. For example, it can be difficult to control the concentration of Tert-butyl 3-carbamothioylbenzoate in solution, which can lead to variability in experimental results.
Future Directions
There are a number of different future directions for research involving Tert-butyl 3-carbamothioylbenzoate. One potential area of research involves the development of new derivatives of Tert-butyl 3-carbamothioylbenzoate that have improved properties, such as increased solubility or higher potency. Another potential area of research involves the use of Tert-butyl 3-carbamothioylbenzoate in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders.
In conclusion, Tert-butyl 3-carbamothioylbenzoate is a versatile and interesting compound that has a range of potential applications in scientific research. Its synthesis method is well-established, and it has been shown to have a range of different biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also a number of different future directions for research involving this compound.
Synthesis Methods
The synthesis of Tert-butyl 3-carbamothioylbenzoate involves the reaction of benzoic acid with tert-butyl isocyanate and carbon disulfide. The resulting product is then purified through a series of recrystallization steps to obtain the final compound. This synthesis method has been well-established and is widely used in scientific research.
Scientific Research Applications
Tert-butyl 3-carbamothioylbenzoate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves its use as a reagent for the synthesis of other compounds. Tert-butyl 3-carbamothioylbenzoate has been used to synthesize a variety of different derivatives, including thioesters, thioamides, and thiocarbamates.
properties
IUPAC Name |
tert-butyl 3-carbamothioylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)15-11(14)9-6-4-5-8(7-9)10(13)16/h4-7H,1-3H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDHIWNFHHLVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)
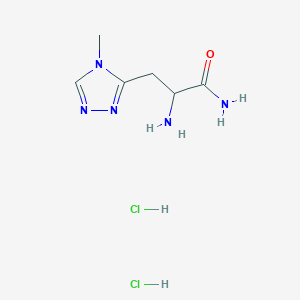
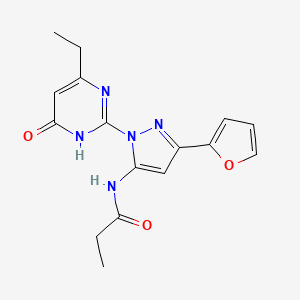
![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)




![1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2836355.png)


